2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol
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Overview
Description
2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a methylpropan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-(3-Chloro-4-nitrophenyl)-2-methylpropanal or 2-(3-Chloro-4-nitrophenyl)-2-methylpropanone.
Reduction: Formation of 2-(3-Chloro-4-aminophenyl)-2-methylpropan-1-ol.
Substitution: Formation of 2-(3-Azido-4-nitrophenyl)-2-methylpropan-1-ol or 2-(3-Mercapto-4-nitrophenyl)-2-methylpropan-1-ol.
Scientific Research Applications
2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular components, leading to antimicrobial effects. The nitro group can undergo bioreduction to form reactive intermediates that can damage microbial cells. Additionally, the chloro group can participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-4-nitrophenyl)ethanol
- 2-(3-Chloro-4-nitrophenyl)propan-1-ol
- 2-(3-Chloro-4-nitrophenyl)-2-methylbutan-1-ol
Uniqueness
2-(3-Chloro-4-nitrophenyl)-2-methylpropan-1-ol is unique due to the presence of both chloro and nitro groups on the phenyl ring, along with a methylpropan-1-ol moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12ClNO3 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-(3-chloro-4-nitrophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H12ClNO3/c1-10(2,6-13)7-3-4-9(12(14)15)8(11)5-7/h3-5,13H,6H2,1-2H3 |
InChI Key |
IRDZYQXODNBYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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